6-bromo-N-methyl-1H-indazol-3-amine

Lipophilicity Drug-likeness Permeability prediction

6-Bromo-N-methyl-1H-indazol-3-amine (CAS 1334419-91-8) is a heterobicyclic 3-aminoindazole derivative bearing a bromine atom at the C6 position of the phenyl ring and an N-methyl substituent on the exocyclic 3-amino group. With a molecular formula of C₈H₈BrN₃, a molecular weight of 226.07 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 40.7 Ų, two hydrogen bond donors and two hydrogen bond acceptors, and a single rotatable bond, this compound occupies physicochemical property space distinct from its closest analogs.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B8584330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methyl-1H-indazol-3-amine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCNC1=NNC2=C1C=CC(=C2)Br
InChIInChI=1S/C8H8BrN3/c1-10-8-6-3-2-5(9)4-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)
InChIKeyJOAJLTRLSSFKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methyl-1H-indazol-3-amine (CAS 1334419-91-8): Procurement-Relevant Physicochemical and Structural Baseline


6-Bromo-N-methyl-1H-indazol-3-amine (CAS 1334419-91-8) is a heterobicyclic 3-aminoindazole derivative bearing a bromine atom at the C6 position of the phenyl ring and an N-methyl substituent on the exocyclic 3-amino group . With a molecular formula of C₈H₈BrN₃, a molecular weight of 226.07 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 40.7 Ų, two hydrogen bond donors and two hydrogen bond acceptors, and a single rotatable bond, this compound occupies physicochemical property space distinct from its closest analogs [1]. The 3-aminoindazole scaffold is recognized in the medicinal chemistry literature as a privileged kinase-biased fragment core, and the presence of the bromine atom at C6 provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate C6-aryl or C6-amino derivatives for structure-activity relationship (SAR) expansion [1][2].

Why 6-Bromo-N-methyl-1H-indazol-3-amine Cannot Be Freely Substituted: Physicochemical Differentiation from Closest Analogs


Indazole-based building blocks with seemingly minor structural variations—position of methylation, presence or absence of halogen, or regioisomeric substitution pattern—exhibit meaningfully different computed physicochemical profiles that directly affect solubility, permeability, synthetic accessibility, and molecular recognition in biological systems [1]. The 3-aminoindazole scaffold is a validated kinase-privileged core, but the specific pattern of 6-bromo substitution combined with N³-methylation (as opposed to N¹-methylation or des-methyl variants) yields a unique combination of lipophilicity (XLogP3 2.6), hydrogen-bonding capacity (2 HBD, 2 HBA), TPSA (40.7 Ų), and rotatable bond count (1) that is not replicated by any single closest analog [2][3]. Generic substitution with the des-methyl analog 6-bromo-1H-indazol-3-amine (XLogP3 1.9, TPSA 54.7 Ų), the des-bromo analog N-methyl-1H-indazol-3-amine (MW 147.18, solubility ~0.50 g/L), or the N¹-methyl regioisomer 6-bromo-1-methyl-1H-indazol-3-amine (ACD/LogP 1.42) would alter both the physicochemical trajectory and the derivatization options of any downstream synthetic sequence—potentially changing permeability, target engagement, or metabolic stability in ways that are not predictable without re-optimization [3].

Quantitative Differentiation Evidence for 6-Bromo-N-methyl-1H-indazol-3-amine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target vs. Des-Methyl Analog 6-Bromo-1H-indazol-3-amine

The N-methyl substituent on the 3-amino group of 6-bromo-N-methyl-1H-indazol-3-amine increases computed lipophilicity by ΔXLogP3 ≈ +0.7 relative to its des-methyl analog 6-bromo-1H-indazol-3-amine. The target compound has an XLogP3 of 2.6 [1] versus 1.9 for the des-methyl comparator [2]. This logP shift of approximately 0.7 log units corresponds to a roughly 5-fold difference in theoretical octanol-water partition coefficient, which has implications for membrane permeability, passive absorption, and blood-brain barrier penetration potential in downstream lead optimization [3].

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation: Target vs. Des-Methyl Analog

N-Methylation at the 3-amino position reduces the TPSA from 54.7 Ų (6-bromo-1H-indazol-3-amine) [1] to 40.7 Ų (target compound) [2], a difference of ΔTPSA = -14.0 Ų. In drug discovery, TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 90 Ų with blood-brain barrier penetration. The TPSA reduction of 14.0 Ų shifts the target compound further into favorable oral absorption space (well under the 140 Ų cutoff) and brings it closer to the <60-70 Ų range associated with enhanced CNS penetration potential [3].

Polar surface area Membrane permeability Oral bioavailability prediction

Regioisomeric Differentiation: N³-Methyl (Target) vs. N¹-Methyl (6-Bromo-1-methyl-1H-indazol-3-amine)

6-Bromo-N-methyl-1H-indazol-3-amine (N³-methyl, target) and 6-bromo-1-methyl-1H-indazol-3-amine (N¹-methyl, CAS 1214899-85-0) are constitutional isomers with identical molecular formula (C₈H₈BrN₃) and molecular weight (226.07) but critically different hydrogen-bonding and reactivity profiles. The target compound retains an N¹-H hydrogen bond donor while the N¹-methyl regioisomer lacks this donor and instead presents a primary NH₂ group at C3. This structural difference produces distinguishable computed LogP values (target XLogP3 2.6 [1] vs. N¹-methyl ACD/LogP 1.42 ; ΔLogP ≈ 1.2). In kinase inhibitor design, the indazole N¹-H frequently serves as a key hinge-binding hydrogen bond donor to the kinase backbone carbonyl, meaning the N¹-methyl regioisomer cannot engage this critical interaction, whereas the N³-methyl target compound preserves the N¹-H donor for hinge recognition [2].

Regioisomerism Hydrogen bonding Kinase hinge-binding Synthetic selectivity

Rotatable Bond Count and Conformational Flexibility: Target vs. Des-Methyl Analog

The N-methyl substituent introduces one rotatable bond in 6-bromo-N-methyl-1H-indazol-3-amine (rotatable bond count = 1) compared to zero rotatable bonds in the des-methyl analog 6-bromo-1H-indazol-3-amine [1][2]. While the absolute difference is small (Δ = 1), the presence of a single rotatable bond at the exocyclic amine allows for conformational sampling of the N-methyl group orientation, which can modulate the steric environment around the 3-amino position during target binding or during subsequent synthetic derivatization (e.g., acylation, sulfonylation, or reductive amination). In fragment-based drug discovery, each incremental rotatable bond adds an entropic penalty of approximately 0.5-1.5 kcal/mol upon rigidification during binding, which can meaningfully affect ligand efficiency metrics [3].

Conformational flexibility Entropic penalty Ligand efficiency

Synthetic Versatility: Dual-Functionalization Handle (6-Br for Cross-Coupling + N³-Methylamino for Derivatization) vs. Single-Handle Analogs

6-Bromo-N-methyl-1H-indazol-3-amine provides two orthogonal synthetic diversification points: (i) the C6 bromine atom for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, and (ii) the N³-methylamino group for further N-functionalization (acylation, sulfonylation, alkylation) [1][2]. In contrast, the des-bromo analog N-methyl-1H-indazol-3-amine (CAS 1006-28-6, MW 147.18) lacks the C6 halogen handle entirely, limiting its diversification to the 3-amino position alone . The des-methyl analog 6-bromo-1H-indazol-3-amine bears a primary NH₂ at C3, which can undergo both mono- and bis-functionalization, potentially complicating selective derivatization relative to the secondary N-methylamine of the target compound. This orthogonal, two-point diversification profile is a documented strategy in indazole-based kinase inhibitor SAR campaigns, where simultaneous optimization of C6-aryl and C3-amino substituents has yielded potent inhibitors of GSK3β, Aurora2, Rock2, and Jak2 kinases [3].

Synthetic accessibility Cross-coupling Parallel SAR Building block utility

pKa and Ionization State Differentiation: Target vs. N-Methyl-1H-indazol-3-amine (Des-Bromo Analog)

The electron-withdrawing bromine substituent at C6 lowers the predicted pKa of the indazole N¹-H in the target compound (pKa = 13.96 ± 0.40) relative to the des-bromo analog N-methyl-1H-indazol-3-amine (pKa = 15.17 ± 0.40) , a ΔpKa of approximately -1.2 units. This shift indicates that at physiological pH (7.4), both compounds exist predominantly in the neutral (non-ionized) form, but the target compound is more acidic and would deprotonate more readily under basic conditions. The predicted aqueous solubility of the des-bromo analog is approximately 0.50 g/L (2.2 mM) at 25°C ; the brominated target compound, with higher molecular weight (226.07 vs. 147.18) and higher lipophilicity (XLogP3 2.6 vs. ~1.1-1.7 estimated for the des-bromo analog), is expected to have substantially lower aqueous solubility, which may necessitate different formulation or assay conditions [1].

Ionization state pKa Solubility pH-dependent partitioning

Optimal Procurement and Application Scenarios for 6-Bromo-N-methyl-1H-indazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Lead Generation Requiring N¹-H Hinge Binding with C6 Diversification

6-Bromo-N-methyl-1H-indazol-3-amine is the appropriate choice over its N¹-methyl regioisomer (6-bromo-1-methyl-1H-indazol-3-amine) for programs targeting kinases where the indazole N¹-H is expected to serve as a hinge-region hydrogen bond donor. The target compound preserves this critical pharmacophoric element while the N¹-regioisomer does not, as documented in the indazole kinase inhibitor literature [1]. Its C6 bromine enables late-stage Suzuki diversification to explore vectors toward the kinase selectivity pocket or solvent-exposed region, while the N³-methyl group provides a secondary amine handle for additional SAR modulation [2]. The XLogP3 of 2.6 and TPSA of 40.7 Ų place this fragment in favorable oral drug-like space for lead optimization [3].

Parallel SAR Library Synthesis Requiring Orthogonal Dual Diversification Handles

For medicinal chemistry teams building parallel libraries for kinase or receptor-targeted SAR, 6-bromo-N-methyl-1H-indazol-3-amine provides two orthogonal diversification points—C6-Br for palladium-catalyzed cross-coupling and N³-methylamino for acylation or sulfonylation—within a single building block [1]. This contrasts with the des-bromo analog (N-methyl-1H-indazol-3-amine), which lacks the C6 halogen handle, and the des-methyl analog (6-bromo-1H-indazol-3-amine), whose primary C3-NH₂ can undergo unwanted bis-functionalization [2]. The target compound's secondary N-methylamine offers cleaner mono-functionalization selectivity, reducing the need for protecting group strategies during library synthesis [3].

CNS-Penetrant Lead Optimization Programs Requiring Reduced TPSA

6-Bromo-N-methyl-1H-indazol-3-amine (TPSA = 40.7 Ų) is preferred over its des-methyl analog 6-bromo-1H-indazol-3-amine (TPSA = 54.7 Ų) for CNS-targeted programs, as the N-methyl group reduces polar surface area by 14.0 Ų, moving the compound further into the TPSA range (<60-70 Ų) empirically associated with favorable blood-brain barrier penetration [1][2]. The elevated lipophilicity (XLogP3 2.6 vs. 1.9) also shifts the compound toward the logP range (2-4) often associated with optimal CNS drug-like properties, while the C6 bromine retains the option for late-stage functionalization to tune both potency and CNS exposure [3].

Biochemical Assay Development Requiring Well-Characterized Physicochemical Baselines

For assay development groups requiring compounds with documented and reproducible physicochemical properties for dose-response or counter-screening panels, 6-bromo-N-methyl-1H-indazol-3-amine offers a defined computed property profile (XLogP3 2.6, TPSA 40.7 Ų, pKa 13.96, MW 226.07, HBD 2, HBA 2) [1] that is distinguishable from all closest analogs. This profile enables rational selection of assay conditions (DMSO concentration, buffer pH, protein concentration) to avoid compound precipitation or non-specific binding artifacts. The compound's intermediate lipophilicity (XLogP3 2.6) positions it in a favorable range for biochemical assay compatibility, avoiding the non-specific binding issues associated with highly lipophilic compounds (logP >5) while retaining sufficient hydrophobicity for target engagement [2].

Quote Request

Request a Quote for 6-bromo-N-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.